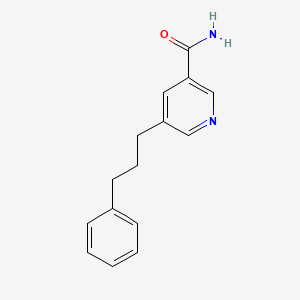![molecular formula C20H27N5O2 B5600653 ({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)
({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds like this involves multiple steps, including the formation of key intermediates and the use of specific catalysts to achieve the desired molecular architecture. While the detailed synthesis process for this specific compound is not directly mentioned in the available literature, similar compounds have been synthesized through reactions involving quaternary salt rearrangements, Stevens rearrangement products, and the use of electrophilic traps such as dimethyl acetylenedicarboxylate to achieve complex heterocyclic structures (Soldatenkov et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray structural analysis, which reveals the spatial arrangement of atoms within the molecule and the presence of specific functional groups that dictate its reactivity and interactions with other molecules. For instance, similar complex molecules have been analyzed to establish their molecular structures, revealing intricate details about their atomic configuration (Soldatenkov et al., 2013).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their functional groups and molecular structure. For example, certain triazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties, making them of interest in medicinal chemistry. The specific chemical behaviors, such as reactivity with other compounds, formation of intermediates, and the conditions under which these reactions occur, are essential for understanding their applications and potential as pharmacological agents (Hlazunova, 2020).
Applications De Recherche Scientifique
Synthesis and Antibacterial Efficacy
Novel compounds with structures similar to the one mentioned have been synthesized and evaluated for their antibacterial and cytotoxic activities. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds demonstrated superior biofilm inhibition activities compared to the reference antibiotic, Ciprofloxacin, indicating their potential as antibacterial agents (Mekky & Sanad, 2020).
Ring Transformation and Chemical Synthesis
Research into the ring-transformation reactions of certain precursors has led to the synthesis of new chemical entities. These transformations and syntheses contribute to the development of novel compounds with potential applications in drug development and other areas of chemical research (Mataka et al., 1992).
Potent Fluorescence-Tagged Ligands
Compounds containing piperidine derivatives have been coupled to fluorescent moieties to create highly potent histamine H3 receptor ligands. These compounds are significant for their potential use in identifying and understanding the binding site on the histamine H3 receptor, highlighting their application in research related to neurological and psychiatric disorders (Amon et al., 2007).
Gastrointestinal Motility Enhancement
Benzamide derivatives bearing a piperidin-4-ylmethyl group have been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds have shown promising pharmacological profiles for enhancing gastrointestinal motility, indicating their potential therapeutic application in treating gastrointestinal disorders (Sonda et al., 2003).
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-5-yl-[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-23(2)13-18-21-22-19(24(18)3)16-5-4-9-25(12-16)20(26)15-6-7-17-14(11-15)8-10-27-17/h6-7,11,16H,4-5,8-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJXUPWGACPNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)C(=O)C3=CC4=C(C=C3)OCC4)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5600573.png)

![4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5600579.png)
![ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate](/img/structure/B5600599.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5600603.png)
![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)
![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600625.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5600638.png)
![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)
![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)